1,1-Dichloroundecane
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Overview
Description
1,1-Dichloroundecane is an organic compound with the molecular formula C₁₁H₂₂Cl₂. It is a chlorinated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to the first carbon of an undecane chain. This compound is known for its use in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloroundecane can be synthesized through the chlorination of undecane. The reaction typically involves the use of chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the first carbon of the undecane chain .
Industrial Production Methods
Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure the selective chlorination at the first carbon position, minimizing the formation of other chlorinated isomers .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloroundecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used, often in an alcoholic solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted undecanes, such as 1-hydroxyundecane or 1-amino-undecane.
Elimination Reactions: The major products are alkenes, such as undec-1-ene.
Scientific Research Applications
1,1-Dichloroundecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dichloroundecane in chemical reactions involves the formation of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism . In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes through an E2 mechanism .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroundecane: Similar structure but with chlorine atoms on the first and second carbons.
1,1-Dichlorodecane: Similar structure but with a shorter carbon chain.
1,1-Dichlorododecane: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloroundecane is unique due to its specific substitution pattern, which makes it a valuable intermediate in organic synthesis. Its reactivity and the ability to undergo selective reactions make it distinct from other chlorinated hydrocarbons .
Properties
CAS No. |
822-01-5 |
---|---|
Molecular Formula |
C11H22Cl2 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1,1-dichloroundecane |
InChI |
InChI=1S/C11H22Cl2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |
InChI Key |
RFXWQJUJSLODOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(Cl)Cl |
Origin of Product |
United States |
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